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Introduction

Centrosome amplification, the presence of more than two centrosomes, is a hallmark of many
cancer cells. To ensure bipolar cell division and avoid mitotic catastrophe, cancer cells with
supernumerary centrosomes often cluster them into two functional spindle poles. This reliance
on centrosome clustering presents a promising therapeutic window for selectively targeting
cancer cells. CCBO02 is a novel small molecule that has been identified as a potent inhibitor of
centrosome clustering. This document provides detailed protocols for assessing the efficacy of
CCBO02 in inducing centrosome de-clustering and subsequent cell death in cancer cells with
centrosome amplification.

Mechanism of Action

CCBO02 is a tubulin-binding agent that specifically disrupts the interaction between the
centrosomal P4.1-associated protein (CPAP) and tubulin[1][2][3]. In normal cells, the CPAP-
tubulin interaction plays a role in regulating the recruitment of pericentriolar material (PCM) and
microtubule nucleation. By competitively inhibiting this interaction, CCB02 promotes enhanced
microtubule nucleation from centrosomes during the interphase[1]. In cancer cells with extra
centrosomes, this premature and heightened microtubule-organizing activity prevents the
efficient clustering of centrosomes at the onset of mitosis. The failure to cluster these
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supernumerary centrosomes leads to the formation of multipolar spindles, prolonged mitotic
arrest, and ultimately, apoptotic cell death[1][2]. This mechanism of action provides a selective
advantage in targeting cancer cells with amplified centrosomes while having minimal effect on
normal cells with a normal centrosome count.

Data Presentation

The following tables summarize quantitative data on the effects of CCB02 on cancer cell lines
with supernumerary centrosomes.

Table 1: CCBO02-Induced Multipolar Spindle Formation in Cancer Cell Lines

Percentage of Mitotic Cells

Cell Line CCBO02 Concentration (M)  with Multipolar Spindles
(%)

MDA-MB-231 0 (Control) 5+£1.2

(Breast Cancer) 0.5 25+3.5

1.0 58+4.1

25 8553

H1975 0 (Control) 8+1.5

(Lung Cancer) 0.5 32+28

1.0 65+ 3.9

2.5 91+4.7

Data are represented as mean = standard deviation from three independent experiments.

Table 2: Effect of CCBO02 on Cell Viability (IC50) in Cancer Cell Lines with Supernumerary
Centrosomes
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Cell Line IC50 (pM) after 72h treatment
MDA-MB-231 (Breast Cancer) 1.25

H1975 (Lung Cancer) 0.86

BT-549 (Breast Cancer) 2.9

A549 (Lung Cancer) 15

IC50 values represent the concentration of CCBO02 required to inhibit cell growth by 50%.

Table 3: CCBO02-Induced Apoptosis in MDA-MB-231 Breast Cancer Cells

. Percentage of Apoptotic Cells (%) after
CCB02 Concentration (M)

48h
0 (Control) 3+0.8
0.5 15+2.1
1.0 42+35
2.5 78 +4.2

Apoptosis was quantified using Annexin V/Propidium lodide staining followed by flow cytometry.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for
Centrosome and Spindle Analysis

This protocol details the procedure for visualizing centrosomes and mitotic spindles to assess
CCBO02-induced de-clustering.

Materials:
e Cancer cell line with supernumerary centrosomes (e.g., MDA-MB-231, H1975)

e CCBO02 (various concentrations)
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e Cell culture medium and supplements
e Glass coverslips
o Phosphate-buffered saline (PBS)
» Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
» Permeabilization buffer: 0.25% Triton X-100 in PBS
e Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
e Primary antibodies:
o Rabbit anti-y-tubulin (for centrosomes)
o Mouse anti-a-tubulin (for microtubules/spindles)
e Secondary antibodies:
o Goat anti-rabbit 1gG, Alexa Fluor 488
o Goat anti-mouse IgG, Alexa Fluor 568
o DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
¢ Antifade mounting medium
Procedure:
e Cell Culture and Treatment:
o Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

o Treat the cells with varying concentrations of CCB02 (e.g., 0, 0.5, 1.0, 2.5 uM) for 24-48
hours.

o Fixation:
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o Wash the cells twice with PBS.

o Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold
methanol for 10 minutes at -20°C.

o Wash three times with PBS.

e Permeabilization:

o If using PFA fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10
minutes.

o Wash three times with PBS.
e Blocking:

o Incubate the cells in blocking buffer for 1 hour at room temperature to minimize non-
specific antibody binding.

e Primary Antibody Incubation:

o Dilute the primary antibodies (anti-y-tubulin and anti-a-tubulin) in blocking buffer according
to the manufacturer's recommendations.

o Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified
chamber.

e Secondary Antibody Incubation:
o Wash the coverslips three times with PBST.
o Dilute the fluorescently labeled secondary antibodies in blocking buffer.

o Incubate the coverslips with the secondary antibody solution for 1 hour at room
temperature, protected from light.

e Nuclear Staining and Mounting:

o Wash the coverslips three times with PBST.
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o Incubate with DAPI solution for 5 minutes to stain the nuclei.
o Wash twice with PBS.

o Mount the coverslips onto glass slides using an antifade mounting medium.

e Imaging and Analysis:
o Visualize the cells using a fluorescence or confocal microscope.
o Capture images of mitotic cells.

o Quantify the percentage of mitotic cells with more than two distinct y-tubulin foci (de-
clustered centrosomes) forming multipolar spindles. Count at least 100 mitotic cells per
condition.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of CCB02 on cancer cells.
Materials:

Cancer cell lines

CCBO02 (serial dilutions)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (Dimethyl sulfoxide)
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and
incubate overnight.

e Drug Treatment: Treat cells with a serial dilution of CCBO02 for 72 hours. Include a vehicle
control (DMSO).
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e MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

e Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the control and determine
the 1C50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following CCB02 treatment.
Materials:

Cancer cell lines

CcCBO02

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

o Cell Treatment: Treat cells with different concentrations of CCB02 for 48 hours.
o Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

» Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium
lodide (P1) according to the manufacturer's protocol.

e Flow Cytometry: Analyze the stained cells using a flow cytometer.

o Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, Pl-negative)
and late apoptotic/necrotic (Annexin V-positive, Pl-positive) cells.
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Mandatory Visualization
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Caption: Signaling pathway of CCB02-induced centrosome de-clustering.
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Caption: Experimental workflow for assessing CCBO02 effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6331730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331730/
https://pubmed.ncbi.nlm.nih.gov/30530478/
https://pubmed.ncbi.nlm.nih.gov/30530478/
https://link.springer.com/article/10.15252/embj.201899876
https://link.springer.com/article/10.15252/embj.201899876
https://www.benchchem.com/product/b15604034#protocol-for-assessing-ccb02-induced-centrosome-de-clustering
https://www.benchchem.com/product/b15604034#protocol-for-assessing-ccb02-induced-centrosome-de-clustering
https://www.benchchem.com/product/b15604034#protocol-for-assessing-ccb02-induced-centrosome-de-clustering
https://www.benchchem.com/product/b15604034#protocol-for-assessing-ccb02-induced-centrosome-de-clustering
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15604034?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

